molecular formula C16H12N2 B1597658 4,4'-Dicyanobibenzyl CAS No. 4381-02-6

4,4'-Dicyanobibenzyl

Cat. No. B1597658
CAS RN: 4381-02-6
M. Wt: 232.28 g/mol
InChI Key: JOAJACMXZILVRY-UHFFFAOYSA-N
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Description

4,4’-Dicyanobibenzyl is a chemical compound with the molecular formula C₁₆H₁₀N₂ . It belongs to the class of azo compounds and is commonly used as a water-soluble azo initiator in radical polymerization processes . Its specific –N=N– structure makes it prone to thermal decomposition, which can lead to runaway reactions at elevated temperatures.

Scientific Research Applications

1. DNA N4-Methylcytosine (4mC) Site Prediction

DNA N4-methylcytosine (4mC) is an epigenetic modification involved in various biological processes. Accurate genome-wide identification of these sites is crucial for understanding their biological functions and mechanisms. Machine learning-based approaches, such as 4mCCNN, DNA4mC-LIP, and iDNA-MS, have been developed for genome-wide detection of such sites in multiple species. These tools have shown excellent performance in species like Escherichia coli and Arabidopsis thaliana, but their applicability is limited for species like Geoalkalibacter subterraneus, Geobacter pickeringii, and Mus musculus (Manavalan et al., 2020).

2. Meta-Predictor for 4mC Site Prediction

Meta-4mCpred, a meta-predictor for 4mC site prediction, employs a feature representation learning scheme generating probabilistic features based on different machine-learning algorithms and feature encodings. This tool has demonstrated improved prediction accuracy and generalizability for identifying 4mC sites across various species (Manavalan et al., 2019).

3. Neural Network-Based Tools for 4mC Identification

iRG-4mC, a neural network-based tool, focuses on identifying 4mC sites in Rosaceae genomes. This model outperformed existing computational models in accuracy and is accessible via a webserver for the research community (Lim et al., 2021).

4. Deep Learning for DNA N4-Methylcytosine Site Analysis

Deep learning techniques have been increasingly employed for 4mC site identification. Systematic analysis of existing deep learning-based predictors helps in building more effective models for future research in this area (Yu et al., 2022).

properties

IUPAC Name

4-[2-(4-cyanophenyl)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJACMXZILVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369322
Record name 4,4'-DICYANOBIBENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dicyanobibenzyl

CAS RN

4381-02-6
Record name 4,4'-DICYANOBIBENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2-Bis-(4-cyanophenyl)ethane was prepared in one step from 2,3-bis-(4-bromophenyl)propanoic acid (Dann, O., (1971) Liebigs Ann. Chem., 749: 68-89) by the action of CuCN in DMF (Das, B. P., et al., (1977) J. Med. Chem., 20: 531-536) in a 50% yield; mp 195-197° C. 1H NMR (DMSO-d6): 7.68 (d, 4H, J=8), 7.40 (d, 4H, J=8), 3.01(s, 4H). 13NMR (DMSO-d6): 146.7, 131.9, 129.3, 118.6, 108.6, 35.8. MS m/e 232 (M++1).1,2-Bis-(4-cyanophenyl)ethane was used without further characterization and on treatment with DIBAL gave a white crystalline solid (CHCl3:ether) 76% mp 121-122° C. of 1,2-bis-(4-formylphenyl)ethane. 1H NMR (DMSO-d6): 9.96 (s, 2H), 7.80 (d, 4H, J=8), 7.44 (d, 4H J=8), 3.05 (s, 4H). 13C NMR (DMSO-d6/D2O): 192.0, 184.0, 134.2, 129.1, 128.8, 36.0. Anal. Calc. for C16H14O2.0.1H2O: C, 80.04; H, 5.96. Found: C, 80.09; H, 5.98. A protocol similar to that described above was employed for the condensation of 1,2-bis-(4-formylphenyl)ethane and 4-(N-isopropylamidino)-1,2-phenylene diamine (18, 35). A 75% yield of a purple solid mp>320° C. 1H NMR (DMSO-d6/D2O): 8.09 (d, 4H, J=8), 8.06 (s, 2H), 7.83 (d, 2H, J=8.4), 7.65 (d, 2H, J=8.4), 7.48 (d, 4H, J=8), 4.03 (br m, 2H), 3.07 (br, 4H), 1.29 (d, 12H, J=6). 13NMR (DMSO-d6/D2O): 162.4, 153.0, 146.6, 138.3, 135.4, 129.8, 127.9, 124.8, 124.1, 123.5, 115.5, 115.0, 45.6, 36.2, 21.2. MS (FAB) 583 (M++1)Anal. calc. for C36H38N8.4HCl.0.5H2O: C, 58.61; H, 5.87; N, 15.19. Found: C, 58.31; H, 5.79; N, 15.02.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JH Penn, DL Deng - Tetrahedron, 1992 - Elsevier
The reactions of benzyl ether (1a) and 4,4′-dicyanobenzyl ether (1b) with a wide range of π-acceptors in acetonitrile at 190C have been studied. The π-acceptors were chosen in order …
Number of citations: 7 www.sciencedirect.com
DT Breslin, FD Saeva - The Journal of Organic Chemistry, 1988 - ACS Publications
A series of group V arylammonium, arylphosphonium, and arylarsonium salts have been synthesized and their photochemical behavior investigated. Direct irradiation of the onium salts …
Number of citations: 33 pubs.acs.org
BT Dawson - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
TP Burns, RD Rieke - The Journal of Organic Chemistry, 1987 - ACS Publications
A method for producing highly reactive magnesium slurries is presented, along with a brief comparison to other methods of activation. Reactions of the activated magnesium with a …
Number of citations: 151 pubs.acs.org
AW Jensen - 1995 - search.proquest.com
Benzyl phenyl sulfide has been used to investigate the photocleavage mechanism for benzyl sulfur bonds. Four experiments have shown that the reaction goes through an excited state …
Number of citations: 2 search.proquest.com
CC RINGS - Citeseer
1.1. AIM AND SCOPE This thesis describes a study into structure-property relations of polyamides containing cyclohexane rings in the main chain. The aim was to mvestigate the …
Number of citations: 2 citeseerx.ist.psu.edu
NJS Huby - 1990 - search.proquest.com
This thesis is introduced by a brief review of some of the biospecific affinity techniques which have been used in the characterisation of the neuromuscular nicotinic acetylcholine …
Number of citations: 2 search.proquest.com
M Ohashi, K Tsujimoto, Y Furukawa - Chemistry Letters, 1977 - journal.csj.jp
Photolysis of benzyl acetates proceeds reductively in the presence of aliphatic amines via electron-transfer followed by proton-transfer. The reaction is appropriately included in the …
Number of citations: 4 www.journal.csj.jp
MJ Fifolt - 1977 - search.proquest.com
This thesis is concerned with the question: Can the cyano group behave like a nitro group and foster substitution at a saturated carbon atom via a one electron transfer chain mechanism …
Number of citations: 3 search.proquest.com
JA Pincock - Organic Molecular Photochemistry, 2020 - books.google.com
Nucleophilic substitution reactions by solvolysis at a carbon atom with a leaving group, Eq.(1), are well enough understood that they are often used in introductory organic chemistry …
Number of citations: 0 books.google.com

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